molecular formula C17H16O3 B1360660 3'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone CAS No. 898778-81-9

3'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone

Cat. No. B1360660
CAS RN: 898778-81-9
M. Wt: 268.31 g/mol
InChI Key: ISMSYXBOBFTYBK-UHFFFAOYSA-N
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Description

“3’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone” is a complex organic compound. The “1,3-Dioxolan-2-YL” part suggests the presence of a 1,3-dioxolane ring, which is a type of acetal, a functional group characterized by a carbon atom connected to two -OR groups . The “2-methylbenzophenone” part suggests a benzophenone structure with a methyl group attached. Benzophenones are a class of compounds that contain a ketone functional group bridging two phenyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,3-dioxolane ring and the attachment of the 2-methylbenzophenone. 1,3-dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The attachment of the 2-methylbenzophenone could potentially be achieved through a Friedel-Crafts acylation, a type of electrophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, with the 1,3-dioxolane ring and the 2-methylbenzophenone moiety contributing to a significant degree of steric hindrance. This could potentially affect the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the 1,3-dioxolane ring and the 2-methylbenzophenone moiety. The 1,3-dioxolane ring is relatively stable and resistant to nucleophilic attack, but can be opened under acidic or basic conditions . The 2-methylbenzophenone moiety could potentially undergo further electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of the 1,3-dioxolane ring could potentially increase the compound’s solubility in polar solvents, while the 2-methylbenzophenone moiety could contribute to increased hydrophobicity .

Scientific Research Applications

Wittig Olefination Reagent

One of the primary applications of this compound is as a reagent in Wittig olefinations. This reaction is pivotal in organic synthesis, allowing for the construction of double bonds with precision. The introduction of a 1,3-dioxolane moiety via this reagent can be particularly useful in synthesizing complex molecules with specific stereochemical configurations .

Fluorescent Probes for Cysteine Detection

This compound is utilized in the synthesis of ratiometric fluorescent probes. These probes are designed for the specific detection of cysteine over other amino acids like homocysteine and glutathione. Such specificity is crucial in biological research where accurate biomarker detection can lead to significant insights into cellular processes and disease states .

Microwave-Assisted Synthesis

The compound finds use in microwave-assisted synthesis protocols, particularly in the preparation of KN-93, an inhibitor of calmodulin kinase II. This method enhances the efficiency of the synthesis process, reducing reaction times and potentially improving yields .

Spirobenzofuran Piperidines Synthesis

Researchers apply this compound in the synthesis of fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands. These ligands have implications in neurological research and could contribute to the development of new treatments for disorders involving the s1 receptor .

Antitumor Agents

The compound is also involved in the synthesis of molecules with antitumor properties. By participating in the creation of potential cancer therapeutics, it plays a role in the ongoing search for more effective and targeted cancer treatments .

Regio-Selective Indole Derivatives

Lastly, it is used in the regio-selective preparation of indole derivatives through rhodium-catalyzed domino hydroformylation/indolization. Indole derivatives are significant in pharmaceutical chemistry, and the ability to selectively synthesize these compounds is of great value .

properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12-5-2-3-8-15(12)16(18)13-6-4-7-14(11-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMSYXBOBFTYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645043
Record name [3-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898778-81-9
Record name [3-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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